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molecular formula C13H18O4 B8462968 4-Methoxy-3-pentyloxybenzoic acid

4-Methoxy-3-pentyloxybenzoic acid

Cat. No. B8462968
M. Wt: 238.28 g/mol
InChI Key: SSDYRPQVNTWXLU-UHFFFAOYSA-N
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Patent
US06017919

Procedure details

Pentyl 4-methoxy-3-pentyloxybenzoate (17.4 g, 0.056 mol) was dissolved in methanol (85 ml). A 1N aqueous sodium hydroxide solution (85 ml, 0.085 mol, 1.5 eq) was added, and the mixture was refluxed under heating for 1.5 hours. This reaction mixture was cooled to room temperature, and washed with n-hexane (100 ml). A 10% aqueous hydrochloric acid solution (ca. 120 ml) was added to the aqueous layer under ice-cooling to make the same acidic. This was extracted twice with ethyl acetate (220 ml). The organic layers were combined, washed with saturated brine (400 ml) and dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by recryst azation from ethyl acetate to give 4-methoxy-3-pentyloxybenzoic acid (10.7 g, 79.6%) as colorless crystals.
Name
Pentyl 4-methoxy-3-pentyloxybenzoate
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([O:9]CCCCC)=[O:8])=[CH:5][C:4]=1[O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:1.2|

Inputs

Step One
Name
Pentyl 4-methoxy-3-pentyloxybenzoate
Quantity
17.4 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)OCCCCC)C=C1)OCCCCC
Name
Quantity
85 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
washed with n-hexane (100 ml)
ADDITION
Type
ADDITION
Details
A 10% aqueous hydrochloric acid solution (ca. 120 ml) was added to the aqueous layer under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with ethyl acetate (220 ml)
WASH
Type
WASH
Details
washed with saturated brine (400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by recryst azation from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C(=O)O)C=C1)OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 79.6%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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